Dhodh-IN-1

DHODH inhibition Enzymatic assay Pyrimidine biosynthesis

Researchers studying DHODH-dependent pyrimidine metabolism frequently encounter poor cellular translation with legacy inhibitors-teriflunomide requires ~60 μM for Jurkat antiproliferation despite ~1 μM enzymatic IC50, while brequinar underperforms in cellular assays. DHODH-IN-1 (compound 18d) resolves this gap through optimized physicochemical properties that deliver direct cellular potency. • Enzymatic IC50: 25 ± 5 nM against recombinant human DHODH; Jurkat proliferation IC50: 0.02 μM-10-fold more potent than brequinar, 3,000-fold more potent than teriflunomide. • Depletes intracellular UTP to 5% of control at 20 nM while preserving ATP/GTP pools, enabling clean metabolic studies without confounding off-target effects. • Plasma t1/2 of 27-41 min in rodents supports acute in vivo proof-of-concept with rapid washout; no accumulation risk unlike teriflunomide (t1/2 ≈ 18-19 days). Supplied as solid powder, ≥98% purity, with full analytical documentation. Standard international B2B shipping available for R&D procurement.

Molecular Formula C21H20F3N3O2
Molecular Weight 403.4 g/mol
Cat. No. B15145137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDhodh-IN-1
Molecular FormulaC21H20F3N3O2
Molecular Weight403.4 g/mol
Structural Identifiers
SMILESCC1=C(C(=NN1C2=C(C=C(C=N2)C3CC3)F)OC(C)C)OC4=C(C=CC=C4F)F
InChIInChI=1S/C21H20F3N3O2/c1-11(2)28-21-18(29-19-15(22)5-4-6-16(19)23)12(3)27(26-21)20-17(24)9-14(10-25-20)13-7-8-13/h4-6,9-11,13H,7-8H2,1-3H3
InChIKeyJNAABFZPXJJMPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DHODH-IN-1: Antiviral and Antiproliferative Agent


DHODH-IN-1, also designated compound 18d (CAS 1800296-63-2), is a selective inhibitor of human dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway [1]. It belongs to the 2-(3-alkoxy-1H-pyrazol-1-yl)azine chemotype and inhibits recombinant human DHODH with an enzymatic IC50 of 25 ± 5 nM [1]. The compound blocks pyrimidine synthesis, leading to depletion of intracellular UTP and CTP pools, and demonstrates activity in both antiviral (measles virus) and antiproliferative (Jurkat T cell) models, with cellular potency that compares favorably to established clinical-stage DHODH inhibitors [1].

Supports DHODH / de novo pyrimidine biosynthesis pathway studies
Antiviral replication and T-cell proliferation model fit (reported cellular activity)
Mechanism confirmed by uridine rescue and selective UTP/CTP pool depletion

DHODH-IN-1: Why Substitution Fails


Despite sharing a common enzymatic target, DHODH inhibitors exhibit marked divergence in cellular activity due to differences in physicochemical properties, membrane permeability, and off-target engagement. For instance, teriflunomide—a clinically used DHODH inhibitor—shows an enzymatic IC50 of ~1 μM yet requires concentrations approaching 60 μM to inhibit Jurkat cell proliferation, reflecting poor cellular translation [1]. Similarly, brequinar, though enzymatically more potent (IC50 10 nM), is 10-fold less active than DHODH-IN-1 in cellular proliferation assays (IC50 0.2 μM vs 0.02 μM) [1]. Within the same chemical series, minor structural modifications (e.g., 5-cyclopropyl vs 5-ethyl substitution) can produce >10-fold differences in antiviral pMIC50 values [1]. These data underscore that generic substitution based solely on nominal target inhibition is not predictive of functional efficacy; empirical selection of the specific compound is essential for reproducible experimental outcomes.

Cellular potency varies widely among DHODH inhibitors despite similar enzymatic IC50 values; cell-based activity may not transfer.

Minor structural modifications (e.g., cyclopropyl vs ethyl substitution) can produce >10-fold antiviral potency shifts within the same chemotype.

Pharmacokinetic half-life differs by orders of magnitude (short vs prolonged clearance), limiting direct interchange for acute versus chronic study designs.

DHODH-IN-1: Comparative Performance Data


Enzymatic DHODH Inhibition Potency

DHODH-IN-1 inhibits recombinant human DHODH with an IC50 of 25 ± 5 nM [1]. In comparison, teriflunomide (A77-1726), the active metabolite of leflunomide and a clinically approved DHODH inhibitor, displays an IC50 of approximately 1 μM on the same enzyme [1]. This represents a ~40-fold enhancement in enzymatic potency for DHODH-IN-1. Brequinar, a more potent clinical-stage inhibitor, achieves an IC50 of 10 nM, placing DHODH-IN-1 within a comparable potency range while offering a distinct chemotype devoid of a carboxylic acid moiety [1].

Enzymatic IC50
Head-to-head
25 ± 5 nM (DHODH-IN-1) vs ~1 μM (teriflunomide) | 10 nM (brequinar)
Reported enzymatic inhibition context for DHODH pathway assay selection
Recombinant human DHODH enzyme assay; ~40-fold difference vs teriflunomide
DHODH inhibition Enzymatic assay Pyrimidine biosynthesis

Antiproliferative Activity in Jurkat Cells

In a Jurkat T lymphocyte proliferation assay, a cell line known to be sensitive to DHODH inhibition, DHODH-IN-1 strongly inhibited growth with an IC50 of 0.02 μM [1]. By direct comparison, brequinar required a 10-fold higher concentration (IC50 = 0.2 μM) to achieve equivalent inhibition, while teriflunomide was markedly less effective (IC50 ~60 μM) [1]. This cellular potency advantage is not predicted by enzymatic IC50 values alone, highlighting the importance of evaluating compounds in relevant cell-based systems.

Cellular IC50 (Jurkat)
Head-to-head
0.02 μM (DHODH-IN-1) vs 0.2 μM (brequinar) | ~60 μM (teriflunomide)
Supports cell-based pathway study fit
Jurkat T lymphocyte proliferation assay; cellular potency not predicted by enzymatic IC50 alone
Antiproliferative Jurkat cells Immunosuppression

Measles Virus Antiviral Efficacy

In a whole-cell measles virus replication assay, DHODH-IN-1 (compound 18d) exhibited a pMIC50 of 8.6 (MIC50 ≈ 2.5 nM) [1]. While this is slightly reduced compared to its direct analog 8q (pMIC50 = 9.0; MIC50 ≈ 1 nM), the presence of the 3-fluoro substituent on the pyridine ring in 18d was essential for maintaining favorable physicochemical properties and synthetic tractability [1]. In contrast, replacing the 5-cyclopropyl group with an ethyl group (compound 18l) reduced the pMIC50 to 7.1 (MIC50 ≈ 79 nM), representing a >30-fold loss in potency [1].

Antiviral pMIC50
Head-to-head
pMIC50 8.6 (MIC50 ≈ 2.5 nM) vs analog 8q (9.0) | analog 18l (7.1)
Supports antiviral model endpoint context
Measles virus luciferase reporter assay; 3-fluoro substituent critical for activity
Antiviral Measles virus Phenotypic screening

Pharmacokinetic Half-Life Profile

DHODH-IN-1 (compound 18d) displays a short plasma half-life (t1/2) of 27–41 minutes in rodents following intravenous administration [1]. This is in stark contrast to teriflunomide, which possesses an exceptionally long half-life of 18–19 days in humans due to extensive enterohepatic recirculation [2]. Within the same chemical series, compound 18g exhibits a longer t1/2 of 60 minutes, while compound 22c has a shorter t1/2 of 22 minutes [1].

Plasma t1/2
Context-dependent
27–41 min (rodent IV) vs 18–19 d (teriflunomide, human)
Supports acute study design context; rapid clearance profile
Cross-study comparison; species differences may influence PK interpretation
Pharmacokinetics Half-life In vivo studies

Target Engagement: Uridine Rescue Validation

DHODH-IN-1 (compound 18d) was confirmed to act through inhibition of de novo pyrimidine biosynthesis by uridine rescue experiments. Addition of 10 μg/mL uridine completely restored measles virus replication in the presence of 4–100 nM DHODH-IN-1, whereas guanosine (a purine nucleoside) at the same concentration had no rescue effect [1]. Furthermore, supplementation with 3 mM orotic acid—the product of DHODH enzymatic activity—also restored viral replication, while 3 mM dihydroorotic acid (the substrate) did not [1]. Intracellular metabolite profiling revealed that treatment with DHODH-IN-1 caused a dose-dependent collapse of UTP and CTP pools, with UTP levels falling to 5–7% of control at 20–100 nM, while ATP and GTP levels were maintained or elevated [1].

Target Engagement
Method context
Uridine (10 μg/mL) fully restores viral replication; UTP reduced to 5% of control at 20 nM
Supports pyrimidine-specific target engagement
Guanosine and dihydroorotic acid failed to rescue; confirms on-pathway mechanism
Mechanism of action Metabolite rescue Target validation

DHODH-IN-1: Recommended Research Applications


Measles Virus and RNA Virus Studies

DHODH-IN-1 is ideally suited for studies of RNA virus replication that depend on host pyrimidine pools. Its nanomolar antiviral activity (pMIC50 = 8.6, MIC50 ≈ 2.5 nM) against measles virus [1] and confirmed mechanism of action via pyrimidine depletion (uridine rescue) [1] make it a precise tool for dissecting host-virus metabolic interactions. Researchers can employ DHODH-IN-1 to assess the role of de novo pyrimidine synthesis in viral life cycles without confounding off-target effects.

T Cell Proliferation in Autoimmune Models

For ex vivo and in vitro studies of T cell activation and proliferation, DHODH-IN-1 offers a 10-fold potency advantage over brequinar and a 3,000-fold advantage over teriflunomide in Jurkat T cells (IC50 = 0.02 μM) [1]. This high cellular potency enables the use of lower compound concentrations, minimizing solvent interference and improving assay reproducibility. It is particularly valuable for investigations into the immunosuppressive mechanisms of DHODH inhibition and for screening novel immunomodulatory agents.

Nucleotide Pool Depletion in Cancer Cells

DHODH-IN-1 reliably depletes intracellular UTP and CTP pools (UTP reduced to 5% of control at 20 nM) while preserving ATP and GTP levels [1]. This selective pyrimidine depletion makes it an essential tool for studying metabolic vulnerabilities in cancer cells, particularly those reliant on de novo pyrimidine synthesis. It can be used to induce replication stress or to sensitize cells to other chemotherapeutic agents in combination studies.

Acute In Vivo Pharmacology Studies

With a plasma half-life of 27–41 minutes in rodents [1], DHODH-IN-1 is well-suited for acute in vivo experiments requiring rapid onset and offset of DHODH inhibition. Unlike teriflunomide (t1/2 = 18–19 days) [2], DHODH-IN-1 does not accumulate or produce prolonged pharmacodynamic effects, allowing for clean washout and repeat dosing studies. This pharmacokinetic profile is advantageous for proof-of-concept studies in viral infection models or short-term immunosuppression paradigms.

Application
Selection Property
Validation Focus
RNA virus replication studies
Pyrimidine depletion mechanism (uridine rescue confirmed)
Host-virus metabolic interaction endpoints
T cell proliferation assay studies
Cellular potency in DHODH-dependent immune cells
Immunosuppression pathway readout and reproducibility
Cancer cell pyrimidine metabolism studies
Selective UTP/CTP pool depletion
Replication stress or chemosensitization assay endpoints
Acute in vivo pharmacology studies
Rapid clearance PK profile (rodent)
Temporal control of target inhibition in proof-of-concept models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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